molecular formula C14H15N3OS B3355303 N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide CAS No. 62347-34-6

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide

Cat. No. B3355303
CAS RN: 62347-34-6
M. Wt: 273.36 g/mol
InChI Key: QTAQWQFQUQDSGU-UHFFFAOYSA-N
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Description

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit low toxicity in animal models. However, there are some limitations to the use of this compound in lab experiments. One limitation is that this compound may exhibit different biological activities depending on the experimental conditions. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore the mechanism of action of this compound in more detail, which may lead to the development of more potent and specific inhibitors of disease-related enzymes and signaling pathways. Additionally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of compounds with improved biological activities.

Scientific Research Applications

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide has been investigated for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-3-9-17(14-15-11(2)16-19-14)13(18)10-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAQWQFQUQDSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N(CC=C)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606636
Record name N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62347-34-6
Record name N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
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N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
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N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Reactant of Route 4
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Reactant of Route 5
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Reactant of Route 6
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide

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